5-Chloro-3-fluoro-2-(piperidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-fluoro-2-(piperidin-1-yl)pyridine is a heterocyclic compound with the molecular formula C10H12ClFN2 and a molecular weight of 214.67 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-(piperidin-1-yl)pyridine typically involves the reaction of 3-fluoro-2-chloropyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced derivatives.
Scientific Research Applications
5-Chloro-3-fluoro-2-(piperidin-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Chloro-3-fluoro-2-(piperidin-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the piperidine ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H12ClFN2 |
---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
5-chloro-3-fluoro-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C10H12ClFN2/c11-8-6-9(12)10(13-7-8)14-4-2-1-3-5-14/h6-7H,1-5H2 |
InChI Key |
PTRLHXCAGONYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=N2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.